Absence of Direct Comparative Activity Data for the Target Compound
A search of the available literature reveals no publicly accessible quantitative bioactivity data (e.g., IC50, Ki, MIC) for the specific compound N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide against any biological target. The closest available data comes from a patent (US8754233) on pyrazolylbenzothiazole derivatives, which reports an IC50 of 200 nM for a different compound, (4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-[2-(1H-imidazol-4-yl)-ethyl]-amine, against Integrin-Linked Protein Kinase (ILK) [1]. Any claim of differentiation for the target compound versus its analogs, such as CAS 2034599-55-6 or CAS 1448035-93-5, cannot be quantified with the current evidence base.
| Evidence Dimension | Biological Activity (ILK Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | A structurally distinct pyrazolylbenzothiazole derivative from US8754233, IC50 = 200 nM |
| Quantified Difference | N/A |
| Conditions | In vitro kinase assay |
Why This Matters
Without direct quantitative data, the scientific rationale for selecting this specific compound over a cheaper or more readily available analog cannot be made on the basis of superior target potency.
- [1] BindingDB Entry for BDBM123923 (US8754233). Affinity Data: IC50: 200nM for Integrin-linked protein kinase. View Source
